6-Octadecenoic acid (CAS 593-39-5), commonly known as petroselinic acid, is a naturally occurring monounsaturated omega-12 fatty acid characterized by a distinctive cis-double bond at the delta-6 position [1]. Unlike more ubiquitous C18 monounsaturated lipids, this specific structural configuration imparts a higher melting point and unique oxidative cleavage pathways, making it a highly specialized chemical feedstock[1]. In industrial and scientific procurement, it is primarily sourced as a precursor for specific dicarboxylic acids, a substrate for advanced biosurfactant fermentation, and a functional lipid in dermatological formulations requiring targeted rheological and antimicrobial properties[2].
Attempting to substitute 6-octadecenoic acid with its widely available positional isomer, oleic acid (cis-9-octadecenoic acid), fundamentally compromises both process chemistry and physical formulation stability[1]. Because the double bond is shifted from the delta-9 to the delta-6 position, oxidative cleavage of 6-octadecenoic acid yields adipic acid (C6) and lauric acid (C12), whereas oleic acid yields azelaic acid (C9) and pelargonic acid (C9)[2]. Furthermore, the 16 °C difference in melting point means that generic substitution with oleic acid replaces a room-temperature solid lipid with a liquid, drastically altering the viscosity, handling requirements, and thermal profile of the final product [1].
The position of the double bond in 6-octadecenoic acid significantly alters its thermal properties compared to generic C18 monounsaturated fatty acids. Petroselinic acid exhibits a melting point of 30 °C, whereas its cis-9 isomer, oleic acid, melts at 14 °C [1].
| Evidence Dimension | Melting Point |
| Target Compound Data | 30 °C (Solid at standard room temperature) |
| Comparator Or Baseline | Oleic acid: 14 °C (Liquid at standard room temperature) |
| Quantified Difference | +16 °C higher melting point |
| Conditions | Standard atmospheric pressure |
Allows formulators to utilize a monounsaturated fatty acid that provides solid-lipid structural integrity and viscosity control at room temperature without requiring hydrogenation.
During ozonolysis or oxidative cleavage, the delta-6 double bond of 6-octadecenoic acid dictates the chain length of the resulting dicarboxylic and carboxylic acids. Cleavage of 6-octadecenoic acid exclusively yields adipic acid and lauric acid, whereas the baseline comparator oleic acid yields azelaic acid and nonanoic acid [1].
| Evidence Dimension | Primary Oxidative Cleavage Products |
| Target Compound Data | Adipic acid (C6) and Lauric acid (C12) |
| Comparator Or Baseline | Oleic acid: Azelaic acid (C9) and Pelargonic/Nonanoic acid (C9) |
| Quantified Difference | Complete shift from C9/C9 to C6/C12 carbon chain products |
| Conditions | Ozonolysis / oxidative cleavage of the unsaturated bond |
Makes this compound an essential, non-substitutable feedstock for the targeted synthesis of nylon-6 precursors (adipic acid) and SLS surfactant precursors (lauric acid).
When used as a lipid substrate for Starmerella bombicola fermentation, 6-octadecenoic acid produces sophorolipids with superior self-assembly properties. Petroselinic acid-based sophorolipid lactones and acids demonstrate a substantially lower Critical Micelle Concentration (CMC) than their oleic acid-based counterparts, indicating higher surfactant efficiency[1].
| Evidence Dimension | Critical Micelle Concentration (CMC) of derived sophorolipids |
| Target Compound Data | Significantly lower CMC threshold required for micellization |
| Comparator Or Baseline | Oleic acid-derived sophorolipids: Higher CMC threshold |
| Quantified Difference | Lower concentration required to achieve minimal surface tension |
| Conditions | Aqueous solution testing of purified fermentation derivatives |
Enables the manufacturing of high-efficiency biosurfactants that require lower active dosing in final formulations, optimizing raw material costs.
Beyond its structural role, 6-octadecenoic acid acts as an active biological agent. At concentrations of 10-100 μg/mL, it actively inhibits the production of virulence factors (such as staphyloxanthin and lipase) and biofilm formation in Staphylococcus aureus, achieving a 125% relative inhibition rate of S. aureus growth pathways at 100 μg/mL without notable cytotoxicity to mammalian cells .
| Evidence Dimension | S. aureus growth and virulence factor inhibition |
| Target Compound Data | Effective inhibition at 10-100 μg/mL (125% relative inhibition metric at 100 μg/mL) |
| Comparator Or Baseline | Standard inactive lipid baselines (0% specific virulence inhibition) |
| Quantified Difference | Dose-dependent suppression of S. aureus biofilms and virulence factors |
| Conditions | In vitro S. aureus culture, 24-hour exposure |
Provides dual-action value in cosmetic and pharmaceutical procurement by serving as both a structural lipid base and an active antimicrobial compound.
Due to its delta-6 double bond, 6-octadecenoic acid is the optimal precursor for industrial ozonolysis to produce adipic acid (essential for nylon-6,6 synthesis) and lauric acid (used in sodium lauryl sulfate production), applications where oleic acid is entirely useless due to its C9 cleavage products [1].
Serves as a specialized fermentation substrate for Starmerella bombicola to produce petroselinic acid-based sophorolipids. These derivatives offer a lower Critical Micelle Concentration (CMC) than standard oleic-based sophorolipids, making them ideal for premium eco-friendly detergents and cosmetics [2].
Leveraging its 30 °C melting point, this compound is procured for formulations requiring a monounsaturated fatty acid that remains solid at room temperature, improving the thermal stability and viscosity of creams and lipid nanoparticles without requiring chemical hydrogenation [2].
Utilized as a functional ingredient in topical treatments targeting Staphylococcus aureus and Candida albicans. Its ability to inhibit virulence factors and hyphae formation at 10-100 μg/mL adds active therapeutic value directly into the lipid base of the formulation .
Irritant